Phenyl‑Substituted Oxime Derivative (13a) Delivers 3.49‑Fold Nrf2 Activation vs. 2.04‑Fold for the Methyl Analog (11) and 1.77‑Fold for t‑BHQ
The oxime derivative (Z)‑2‑(naphthalen‑2‑yloxy)‑1‑phenylethanone oxime (13a), synthesized directly from the target compound, exhibited 3.49‑fold induction of Nrf2/ARE‑driven luciferase activity relative to the positive control t‑BHQ (1.77‑fold) in HepG2‑ARE‑Luc cells. In the same assay, the methyl‑substituted analog (E)‑1‑(naphthalen‑2‑yloxy)propan‑2‑one oxime (11) achieved only 2.04‑fold activation, and its 1‑substituted isomer 10 showed a mere 1.17‑fold activation [1]. This demonstrates that replacing the phenyl ring with a methyl group reduces Nrf2 activation potency by approximately 42%.
| Evidence Dimension | Nrf2/ARE‑driven luciferase reporter activation (fold induction vs. vehicle control) |
|---|---|
| Target Compound Data | Oxime 13a (derived from 2‑(naphthalen‑2‑yloxy)‑1‑phenylethanone): 3.49‑fold |
| Comparator Or Baseline | t‑BHQ (positive control): 1.77‑fold; Methyl analog 11: 2.04‑fold; 1‑Substituted isomer 10: 1.17‑fold |
| Quantified Difference | 13a is 1.97× more potent than t‑BHQ, 1.71× more potent than methyl analog 11, and 2.98× more potent than isomer 10 |
| Conditions | HepG2 cells stably transfected with ARE‑luciferase reporter; compounds tested at 50 μM; 24‑hour incubation |
Why This Matters
Procurement of the phenyl‑bearing scaffold (2‑(naphthalen‑2‑yloxy)‑1‑phenylethanone) is essential for synthesizing the highest‑potency Nrf2 activator in this oxime series, directly impacting chemoprevention drug discovery programs.
- [1] Chang, K.-M.; Chen, H.-H.; Wang, T.-C.; Chen, I.-L.; Chen, Y.-T.; Yang, S.-C.; Chen, Y.-L.; Chang, H.-H.; Huang, C.-H.; Chang, J.-Y.; Shih, C.; Kuo, C.-C.; Tzeng, C.-C. Discovery of oxime-bearing naphthalene derivatives as a novel structural type of Nrf2 activators. Bioorg. Med. Chem. 2015, 23(13), 3852–3859. View Source
